molecular formula C7H3BrClF3O2S B1272968 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 351003-46-8

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1272968
M. Wt: 323.52 g/mol
InChI Key: YBUJCZFWJSUTSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions. For instance, the synthesis of a key building block of penoxsulam starts from commercially available 3-bromobenzotrifluoride, which is structurally similar to the compound of interest . The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, another related compound, involves bromination, carboxylation, and chlorination steps . These methods suggest that the synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride could potentially involve similar strategies, such as selective bromination and subsequent introduction of the sulfonyl chloride group.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride derivatives is characterized by the planarity of the benzene ring and the dihedral angle formed with the sulfonyl chloride group. For example, 2,4,5-trichlorobenzenesulfonyl chloride has been studied using X-ray diffraction, revealing a planar benzene ring and a dihedral angle of 66.0(5)° with the C(1)-S(1)-Cl(1) plane . This information can be extrapolated to suggest that 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride would also exhibit a planar benzene ring with a distinct dihedral angle between the ring and the sulfonyl chloride moiety.

Chemical Reactions Analysis

The reactivity of benzenesulfonyl chloride derivatives is influenced by the presence of substituents on the benzene ring. For example, the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide displays a hydrogen-bonded ladder motif, indicating the potential for hydrogen bonding in the presence of suitable substituents . The presence of bromo and trifluoromethyl groups in the compound of interest suggests that it could participate in various chemical reactions, such as nucleophilic substitution or as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives are determined by their molecular structure and substituents. The orthorhombic crystal structure of 2,4,5-trichlorobenzenesulfonyl chloride and its density and bond lengths provide a basis for understanding the solid-state properties of similar compounds . The presence of bromo and trifluoromethyl groups in 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride would likely influence its boiling point, solubility, and reactivity. Additionally, the interaction of bromo and trifluoromethyl groups with other substituents can lead to various intermolecular interactions, as seen in the X-ray structure determinations of bromo- and bromomethyl-substituted benzenes .

Scientific Research Applications

Use in Palladium-Catalyzed Arylation

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride has been explored in palladium-catalyzed arylation processes. For instance, it's used in the Pd-catalyzed desulfitative arylation, which involves coupling with heteroarenes without cleaving the C-Br bonds, leading to regioselective arylations (Skhiri et al., 2015). This reactivity has been demonstrated with various benzenesulfonyl chlorides, including bromo- and iodobenzenesulfonyl chlorides (Beladhria et al., 2014).

Synthesis of Key Building Blocks

This compound is vital in synthesizing key building blocks for other chemicals. For example, it's used in the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a critical component of penoxsulam (Huang et al., 2019).

Role in Synthesizing Functionalized Arylfurans

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is instrumental in producing functionalized arylfurans. Its use in the palladium-catalyzed desulfitative 5-arylation of furans has been reported, with the reaction tolerating a range of substituents on the benzenesulfonyl derivative (Beladhria et al., 2014).

Application in Conjugate Addition Reactions

The reactivity of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with enones has been explored, demonstrating its potential in conjugate addition reactions and subsequent transformations (Yuan et al., 2015).

Synthesis of Purine Cyclonucleosides

It has been used in the sulfonylation of bromoadenosine derivatives, leading to the synthesis of purine cyclonucleosides, demonstrating its significance in nucleoside chemistry (Ikehara & Kaneko, 1970).

Direct Arylations with Heteroarenes

Its application extends to direct arylation with heteroarenes, where it acts as a coupling partner, facilitating the synthesis of arylated heteroarenes (Mao et al., 2020).

Photodynamic Therapy Applications

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride has been used in the synthesis of new zinc phthalocyanine with potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

C-H Bond Functionalization in Organic Synthesis

This compound plays a role in C-H bond functionalization, particularly in the synthesis of arylated fulvenes, demonstrating its versatility in organic synthesis (Brahim et al., 2017).

Safety And Hazards

This compound is classified as a skin corrosive substance (Skin Corr. 1B) and is dangerous . It can cause severe skin burns and eye damage . Therefore, it’s recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUJCZFWJSUTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381030
Record name 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

CAS RN

351003-46-8
Record name 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Giordano, G Forte, L Massimo, R Riccio… - European journal of …, 2018 - Elsevier
Inverse Virtual Screening (IVS) is a docking based approach aimed to the evaluation of the virtual ability of a single compound to interact with a library of proteins. For the first time, we …
Number of citations: 18 www.sciencedirect.com
P Vachal, JM Fletcher, TM Fong… - Journal of medicinal …, 2009 - ACS Publications
A novel series of 1-sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists was discovered through high throughput screening (HTS) and medicinal …
Number of citations: 17 pubs.acs.org
SW Lee, KT Tran, R Vazquez-Uribe… - Journal of Medicinal …, 2022 - ACS Publications
CRISPR/Cas9 has revolutionized several areas of life science; however, methods to control the Cas9 activity are needed for both scientific and therapeutic applications. Anti-CRISPR …
Number of citations: 3 pubs.acs.org

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